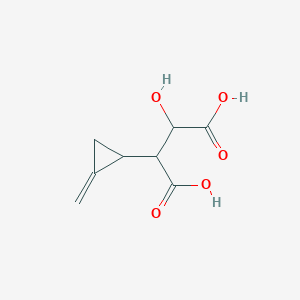
2-hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid is a 2-hydroxydicarboxylic acid that is malic acid in which one of the methylene hydrogens at position 3 has been replaced by a methylidenecyclopropyl group. It has a role as a plant metabolite. It is a 2-hydroxydicarboxylic acid, a member of cyclopropanes and an olefinic compound. It derives from a malic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
2-Hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid and its derivatives have been explored in the synthesis of complex organic molecules. For instance, the compound has been involved in the synthesis of dicarboxylic acid derivatives using Diels–Alder reactions, crucial for further conversion into anhydrides and half-esters (Ishida et al., 2000). Additionally, structural studies have been conducted to understand the molecular framework of related compounds, as evidenced by the synthesis and structural analysis of dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates, which were characterized using various spectroscopic techniques (Mukovoz et al., 2019).
Biocatalysis and Chemical Production
The compound has shown promise in biocatalysis and the production of industrially relevant chemicals. A notable application is in the synthesis of methacrylic acid from 2-methyl-1,3-propanediol through integrated biotransformation and catalytic dehydration processes (Pyo et al., 2012). Additionally, efficient dehydration of bio-based 2,3-butanediol to produce butanone, an industrially significant compound, has been reported using modified HZSM-5 zeolites, showcasing the compound's utility in green chemical processes (Zhang et al., 2012).
Bio-based Production and Chemical Transformation
There is a significant interest in the bio-based production of chemicals using 2-hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid and its derivatives. For instance, 3-hydroxypropionic acid, a derivative, is recognized as a valuable platform chemical for producing various industrial compounds. Research has focused on using genetically engineered microorganisms for efficient production processes (Vidra & Németh, 2017). Moreover, the compound has been utilized as a chiral auxiliary and protecting group for boronic acids, demonstrating its versatility in synthesizing functionalized bicyclopropanes (Luithle & Pietruszka, 2000).
Eigenschaften
Produktname |
2-hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid |
|---|---|
Molekularformel |
C8H10O5 |
Molekulargewicht |
186.16 g/mol |
IUPAC-Name |
2-hydroxy-3-(2-methylidenecyclopropyl)butanedioic acid |
InChI |
InChI=1S/C8H10O5/c1-3-2-4(3)5(7(10)11)6(9)8(12)13/h4-6,9H,1-2H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
HEWAJTLQEJUAGF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC1C(C(C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




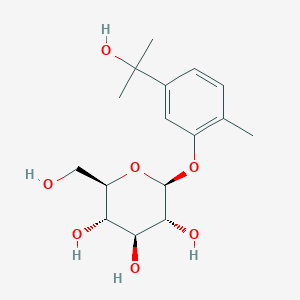

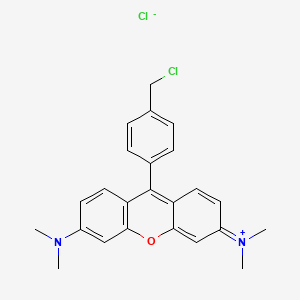

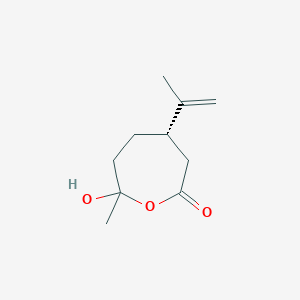
![(15S)-13-[(3-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264304.png)
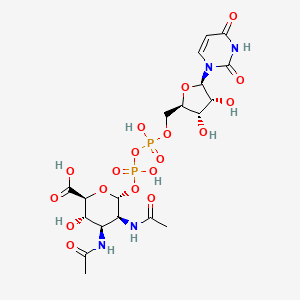
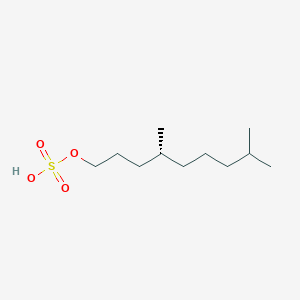
![2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide](/img/structure/B1264308.png)
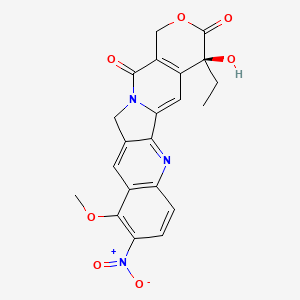
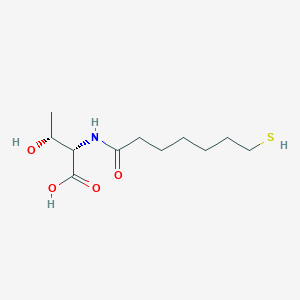
![1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine](/img/structure/B1264313.png)
